5-Thiomorpholinosulfonyl Isatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

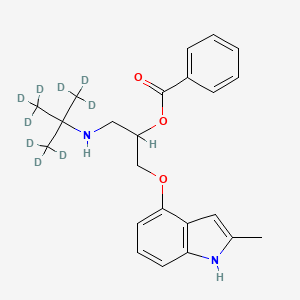

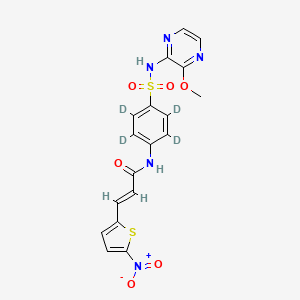

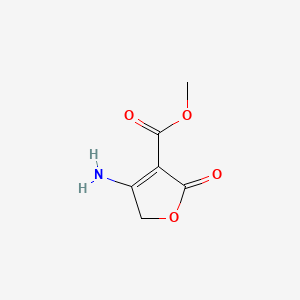

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . It has a molecular formula of C12H12N2O4S2 and a molecular weight of 312.36 .

Synthesis Analysis

Isatin derivatives have been synthesized by various methods . For instance, isatin-based azomethine derivatives were synthesized via the reaction of 3-hydrazonoindolin-2-one with aryl aldehydes . Another study reported the synthesis of isatin derivatives containing the spiroxindole component via a three-component reaction comprising isatin, amino acids, and but-2-ynedioates .Molecular Structure Analysis

The molecular structure of isatin derivatives has been studied using various techniques such as NMR and mass studies . The structure of isatins and their reactions have also been analyzed .Chemical Reactions Analysis

Isatin shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . In a study, the allylation of isatins with a chiral boron complex was performed .Scientific Research Applications

Antiviral Agents

Isatin derivatives have been studied extensively for their antiviral properties . They have shown remarkable and broad-spectrum antiviral properties, making them a valuable resource in the development of antiviral therapies .

Anti-HIV Agents

Isatin derivatives have been found to have anti-HIV properties . This makes them a potential candidate for the development of drugs to combat HIV .

Anti-Tubercular Agents

Isatin and its derivatives have shown anti-tubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis .

Anti-Cancer Agents

Isatin derivatives have been found to have anti-cancer properties . They could potentially be used in the development of new cancer treatments .

Anti-Inflammatory Agents

Isatin derivatives have shown anti-inflammatory properties . This suggests that they could be used in the development of new anti-inflammatory drugs .

Anti-Parkinson’s Disease Agents

Isatin derivatives have shown potential in the treatment of Parkinson’s disease . This suggests that they could be used in the development of new treatments for Parkinson’s disease .

Anti-Convulsant Agents

Isatin derivatives have shown anti-convulsant properties . This suggests that they could be used in the development of new treatments for convulsive disorders .

Anti-Angiogenic Agents

Isatin derivatives have shown anti-angiogenic properties . This suggests that they could be used in the development of new treatments for diseases that involve the growth of new blood vessels .

Mechanism of Action

Target of Action

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . .

Mode of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s likely that its mode of action is related to the properties of these analogs

Biochemical Pathways

Given its role as an intermediate in the preparation of isatin sulfonamide analogs , it’s plausible that it may influence the same biochemical pathways as these analogs. More research is required to confirm this and to understand the downstream effects.

Result of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s possible that its effects may be similar to those of these analogs

Future Directions

Isatin and its derivatives have been found to have a wide range of biological and pharmacological activities, making them promising candidates for future research . They have been used in the synthesis of various organic and inorganic complexes and for designing drugs due to their wide utility in the pharmaceutical industry .

properties

IUPAC Name |

5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDODWBVJYAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655229 |

Source

|

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiomorpholinosulfonyl Isatin | |

CAS RN |

1144853-48-4 |

Source

|

| Record name | 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)